Cas no 2090468-46-3 (2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-)

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-, is a halogenated benzisothiazolone derivative with notable applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring bromo and chloro substituents, enhances reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits stability under standard conditions, facilitating handling and storage. Its electron-withdrawing groups contribute to its utility in nucleophilic substitution and metal-catalyzed transformations. Researchers leverage this scaffold for developing bioactive molecules due to its potential as a pharmacophore. The product is typically characterized by high purity, ensuring reproducibility in synthetic workflows. Compatibility with common solvents further broadens its applicability in laboratory and industrial settings.
2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- structure
2090468-46-3 structure
商品名:2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-
CAS番号:2090468-46-3
MF:C7H3BrClNOS
メガワット:264.52681851387
CID:5267355

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 化学的及び物理的性質

名前と識別子

    • 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-
    • インチ: 1S/C7H3BrClNOS/c8-5-2-3(9)1-4-6(5)10-12-7(4)11/h1-2,10H
    • InChIKey: LPEKUGCDONGDIZ-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(Cl)C=C2Br)C(=O)S1

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-362484-1.0g
7-bromo-5-chloro-1,3-dihydro-2,1-benzothiazol-3-one
2090468-46-3
1.0g
$0.0 2023-03-07

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 関連文献

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-に関する追加情報

Introduction to 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro (CAS No. 2090468-46-3)

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro, identified by the Chemical Abstracts Service Number (CAS No.) 2090468-46-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzisothiazole class, a scaffold that is widely recognized for its versatile biological activities and potential therapeutic applications. The presence of bromo and chloro substituents at the 7th and 5th positions, respectively, enhances its structural complexity and modulates its chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The benzisothiazole core is a fused ring system consisting of a benzene ring linked to a thiazole ring. This structural motif is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromo and chloro groups into the molecule introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, which are commonly employed in drug discovery and development.

In recent years, 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro has been studied extensively for its potential as a lead compound in the development of novel therapeutic agents. Researchers have explored its derivatives as inhibitors of various enzymes and receptors involved in pathological processes. For instance, studies have shown that certain analogs of this compound exhibit inhibitory activity against kinases and other targets relevant to cancer therapy. The bromo and chloro substituents play a crucial role in determining the binding affinity and selectivity of these derivatives towards their biological targets.

One of the most compelling aspects of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro is its versatility in medicinal chemistry. The compound serves as a versatile building block for the synthesis of more complex molecules with tailored biological activities. For example, researchers have utilized this scaffold to develop inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. These inhibitors have shown promise in preclinical studies as potential treatments for various types of cancer.

The synthesis of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro involves multi-step organic reactions that highlight the synthetic prowess required in medicinal chemistry. The introduction of bromo and chloro groups typically involves halogenation reactions, which can be performed using various reagents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). These reactions require careful optimization to ensure high yields and purity of the final product.

Recent advancements in computational chemistry have further enhanced the understanding of the pharmacological properties of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with its target proteins. These studies provide valuable insights into the interactions between the compound and its biological targets, which can guide the design of more potent and selective derivatives.

The potential therapeutic applications of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro extend beyond oncology. Emerging research suggests that this compound may have applications in treating inflammatory diseases and neurodegenerative disorders. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, preliminary findings indicate that this scaffold may interact with targets involved in neurodegenerative processes such as Alzheimer's disease.

The role of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro in drug discovery is further underscored by its presence in several clinical trials and preclinical studies. These studies aim to evaluate the safety and efficacy of compounds derived from this scaffold in treating various diseases. The results from these trials are eagerly anticipated by the scientific community as they could pave the way for new therapeutic strategies.

In conclusion,2,1-Benzisothiazol-3(1H)-one, particularly its 7-bromo-5-chloro derivative (CAS No. 2090468-46-3), represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound,2,1-Benzisothiazol-3(1H)-one, it is likely to play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd